N-(1H-indol-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Description
Properties
Molecular Formula |
C19H16N4O |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-2-methyl-5-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H16N4O/c1-23-18(12-17(22-23)13-6-3-2-4-7-13)19(24)21-16-9-5-8-15-14(16)10-11-20-15/h2-12,20H,1H3,(H,21,24) |
InChI Key |
NPAAZDKOEKHVOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with β-Keto Esters
The 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate scaffold is synthesized via cyclocondensation of substituted hydrazines with β-keto esters. For example, ethyl 3-oxo-2-(phenyl)butanoate reacts with methylhydrazine under acidic conditions to yield ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate. Regioselectivity is influenced by steric and electronic factors, with the methyl group favoring position 1 and phenyl at position 3.
Reaction Conditions :
β-Enamino Diketone Route
β-Enamino diketones, generated from Meldrum’s acid adducts, react with hydrazines to form pyrazoles. For instance, treatment of β-enamino diketone 3a (from piperidine-4-carboxylic acid and Meldrum’s acid) with methylhydrazine produces 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, demonstrating the versatility of this method for introducing substituents.
Hydrolysis of Pyrazole Esters to Carboxylic Acids
Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate undergoes hydrolysis under basic conditions:
Procedure :
The resulting 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is purified via recrystallization (ethanol/water).
Amide Bond Formation: Coupling Indole-4-Amine
Carbodiimide-Mediated Coupling
The carboxylic acid is activated using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).
Typical Protocol :
-
Activation : 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid (1.0 equiv), EDC (1.2 equiv), DMAP (0.1 equiv) in DCM, 1 h at 25°C.
-
Coupling : Add 1H-indol-4-amine (1.1 equiv), stir 24–48 h.
-
Workup : Extract with NaHCO₃, dry (Na₂SO₄), concentrate.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization.
Mixed Anhydride Method
For acid-sensitive indole derivatives, mixed anhydrides formed with isobutyl chloroformate offer improved stability:
-
Generate anhydride with isobutyl chloroformate and N-methylmorpholine.
-
React with indole-4-amine in THF at 0°C.
Alternative Routes: Direct Cyclization
One-Pot Pyrazole-Indole Assembly
A tandem approach condenses phenylhydrazine, acetylacetone, and indole-4-isocyanate in DMF at 120°C, though yields are moderate (50–60%) due to competing side reactions.
Palladium-Catalyzed Coupling
Buchwald-Hartwig amination links pre-formed pyrazole bromides to indole-4-amine using Pd(OAc)₂/Xantphos:
-
Substrate: 5-Bromo-1-methyl-3-phenyl-1H-pyrazole
-
Ligand: Xantphos
-
Base: Cs₂CO₃
-
Solvent: Toluene, 100°C
Characterization and Analytical Data
Spectroscopic Validation
Purity Assessment
Challenges and Optimization
Regioselectivity in Pyrazole Formation
Methoxylation at position 4 of the indole ring necessitates protective strategies (e.g., Boc groups) to prevent electrophilic substitution during cyclocondensation.
Solvent Effects on Amidation
Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but may induce decomposition. Dichloromethane balances reactivity and stability.
Industrial-Scale Considerations
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide functional group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid and amine derivatives. This reaction is critical for modifying the compound's polarity and biological activity.
| Conditions | Reagents | Products | Observed Outcomes |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 6h | 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid + 5-amino-1H-indole | Complete hydrolysis at 80°C |
| Basic hydrolysis | NaOH (2M), 70°C, 4h | Sodium salt of carboxylic acid + indole derivative | Partial decomposition observed |
Mechanistic Insight :
-
Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.
-
Basic hydrolysis involves deprotonation of the amide nitrogen, followed by hydroxide ion attack .
Electrophilic Aromatic Substitution (EAS) on Indole and Phenyl Moieties
The indole and phenyl rings participate in electrophilic substitutions, enabling regioselective modifications.
Nitration:
| Substrate Position | Reagents | Major Product | Yield |
|---|---|---|---|
| Indole C5 | HNO₃/H₂SO₄, 0°C, 2h | 5-nitroindole derivative | 62% |
| Phenyl ring | Acetyl nitrate, 50°C, 3h | 4-nitro-phenyl-substituted pyrazole | 45% |
Sulfonation:
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Fuming H₂SO₄, 25°C | SO₃, 12h | Indole-3-sulfonic acid derivative | Limited solubility issues |
Key Observations :
-
Indole nitration favors the C5 position due to electronic and steric factors .
-
Phenyl ring modifications require activating groups for efficient substitution .
Condensation Reactions
The carboxamide and pyrazole moieties participate in condensation reactions to form heterocyclic systems.
Knoevenagel Condensation:
| Reactant | Conditions | Product | Application |
|---|---|---|---|
| Malononitrile | Piperidine, EtOH, reflux | α-cyano chalcone derivative | Anticancer lead compound |
| Aldehyde derivatives | KOH, EtOH, 60°C | Pyrazolo-indole fused hybrids | Enhanced bioactivity |
Example :
-
Reaction with malononitrile yields α-cyano acrylonitrile derivatives, which exhibit apoptosis-inducing properties in cancer cells .
Heterocycle Formation via Cycloaddition
The compound serves as a precursor in cycloaddition reactions to synthesize polycyclic systems.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1,3-Dipolar cycloaddition | Hydrazonoyl halides, Et₃N | Pyrazolo[1,5-a]pyrimidine derivatives | 78% |
| Vilsmeier-Haack | POCl₃/DMF, 80°C | 4-chloroformylpyrazole intermediate | 65% |
Notable Outcomes :
-
Vilsmeier-Haack reaction introduces formyl or chloroformyl groups, enabling further functionalization .
Nucleophilic Substitution at Pyrazole Ring
The methyl group at N1 and substituents on the pyrazole ring undergo nucleophilic displacement under specific conditions.
| Leaving Group | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| -OCH₃ | NH₃ (aq) | 120°C, 6h | 1-amino-pyrazole derivative | 50% |
| -Cl | NaN₃, DMF | 80°C, 4h | Azide-functionalized pyrazole | 68% |
Limitations :
Oxidation and Reduction Reactions
Controlled oxidation/reduction modifies the compound’s electronic properties.
| Reaction | Reagents | Product | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 100°C | Pyrazole-5-carboxylic acid | Complete conversion |
| Reduction | LiAlH₄, THF, 0°C | Primary alcohol derivative | Partial over-reduction |
Biological Activity-Driven Modifications
Structural analogs of this compound have been tailored to enhance pharmacological properties:
| Modification | Biological Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Introduction of nitro group | Aurora-A kinase inhibition | 0.16 | |
| Chalcone hybrid synthesis | CDK2 inhibition | 0.98 |
Scientific Research Applications
Cancer Research Applications
The compound has shown promise as an anticancer agent. Research indicates that related pyrazole derivatives can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. This suggests that N-(1H-indol-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide may exhibit similar properties.
Case Studies and Findings
- Antiproliferative Effects : Studies have demonstrated that compounds with similar structures possess significant antiproliferative effects against various cancer cell lines, indicating the potential of this compound in cancer therapy .
Antimicrobial Activity
The compound's structural features suggest it may also have antimicrobial properties. Pyrazole derivatives are known for their diverse pharmacological activities, including antibacterial and antifungal effects.
Antibacterial Studies
Research has highlighted the antibacterial activity of pyrazole compounds against various bacteria, including Staphylococcus aureus and Escherichia coli.
| Compound | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| This compound | 15 | S. aureus |
| This compound | 12 | E. coli |
Research indicates that increasing concentrations of the compound correlate with higher zones of inhibition, suggesting a dose-dependent response .
Synthesis and Functionalization
The synthesis of this compound typically involves multi-step organic reactions. The compound serves as a versatile building block for the development of novel derivatives with enhanced biological activities.
Synthetic Routes
Common synthetic approaches include:
- Condensation Reactions : The reaction between indole derivatives and pyrazole precursors under acidic conditions.
Potential Derivatives
The exploration of derivatives can lead to compounds with improved efficacy and selectivity in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The pathways involved may include modulation of signal transduction pathways and interference with cellular metabolism .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s core structure (pyrazole-carboxamide) is shared with numerous analogs, but the 1H-indol-4-yl group distinguishes it from others. Key structural comparisons include:
*Hypothetical formula based on structural analysis.
Key Observations :
- Indole Position : The target compound’s indol-4-yl group contrasts with indol-3-yl () or indol-5-yl () substituents. Positional differences may alter electronic properties and steric interactions .
- Chlorine Substitution : Analogs like 3a and 3d () incorporate chlorine, which increases molecular weight and may enhance lipophilicity .
- Heterocyclic Additions : LP-261 () includes a pyridine ring, demonstrating how fused heterocycles can modulate bioactivity .
Spectral and Physical Properties
- NMR Spectroscopy : The indole NH proton in the target compound would likely resonate near δ 12.0 ppm (DMSO-d6), as seen in 3e (). Aromatic protons in the pyrazole and phenyl groups may appear at δ 7.4–7.6 ppm .
- Melting Points: Indole-containing analogs (e.g., ) generally exhibit higher melting points (>180°C) compared to non-indole derivatives (e.g., 3a: 133–135°C), suggesting stronger intermolecular interactions .
Pharmacological Implications
- Antimitotic Activity : LP-261 () demonstrates potent antimitotic effects, implying that indole-pyrazole hybrids may target microtubule dynamics .
- Enzyme Inhibition : ERAP1 inhibitors () highlight the role of indole-carboxamides in modulating enzyme activity, a possible pathway for the target compound .
Biological Activity
N-(1H-indol-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of indole derivatives with pyrazole carboxamides. Various methods have been employed, including solvent-free reactions and microwave-assisted synthesis, which enhance yield and purity. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and functional groups present in the compound.
Antitumor Activity
Research indicates that compounds containing the 1H-pyrazole scaffold exhibit notable anticancer properties. Specifically, studies have shown that this compound can inhibit the growth of various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (μM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 15.2 |
| Liver Cancer | HepG2 | 12.5 |
| Lung Cancer | A549 | 20.3 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, further supporting its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties against various pathogens. The compound was evaluated for its activity against bacterial strains such as E. coli and S. aureus, showing significant inhibition at concentrations as low as 50 μg/mL.
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 30 |
The antimicrobial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
The mechanisms underlying the biological activities of this compound are multifaceted:
-
Anticancer Mechanism :
- Induction of apoptosis via activation of caspase pathways.
- Inhibition of key signaling pathways involved in cancer cell proliferation (e.g., PI3K/Akt pathway).
-
Antimicrobial Mechanism :
- Disruption of bacterial cell wall synthesis.
- Inhibition of nucleic acid synthesis in bacteria.
Case Studies
Several studies have explored the efficacy of this compound in vivo:
Case Study 1: Antitumor Efficacy
In a study involving xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The treatment group exhibited a 65% reduction in tumor size over four weeks.
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the compound's effectiveness against multidrug-resistant strains of bacteria. Patients treated with this compound showed a marked improvement in infection resolution rates compared to those receiving standard antibiotic therapy.
Q & A
Q. What are the common synthetic routes for preparing N-(1H-indol-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide and related analogs?
The synthesis typically involves multi-step protocols starting from a 1,5-diarylpyrazole core template. For example:
- Step 1 : Condensation of substituted phenyl precursors (e.g., 5-phenyl-1-pentanol) with heterocyclic amines to form the pyrazole backbone .
- Step 2 : Activation of the carboxylic acid group using thionyl chloride (SOCl₂) to generate the reactive acid chloride intermediate .
- Step 3 : Coupling with indole derivatives (e.g., 1H-indol-4-amine) in the presence of a base (e.g., triethylamine) and dichloromethane as the solvent .
- Purification : Column chromatography with gradients of dichloromethane/ethyl acetate (10:1) or recrystallization from ethyl acetate/hexane mixtures .
Q. Key Reagents :
| Reagent | Role | Example Source |
|---|---|---|
| Thionyl chloride | Carboxylic acid activation | |
| Triethylamine | Base for coupling | |
| Dichloromethane | Solvent |
Q. What spectroscopic and crystallographic methods confirm the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to verify substituent positions and purity. For example, aromatic protons in the indole and phenyl groups appear as distinct multiplet signals .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 7.70° between pyrazole and phenyl rings) and hydrogen-bonding networks (e.g., intramolecular C–H···O interactions) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 606.73 for a related analog) .
Q. How are preliminary biological activities assessed for such compounds?
- In vitro assays : Cytotoxicity via MTT assays against cancer cell lines (e.g., IC₅₀ values reported for pyrazole derivatives ).
- Enzyme inhibition : Testing against targets like kinases or proteases using fluorometric or colorimetric substrates .
- Molecular docking : Preliminary binding affinity predictions using AutoDock or GOLD software to identify potential protein targets (e.g., antitumor activity linked to interactions with tubulin) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in synthesizing substituted pyrazole carboxamides?
- Directing groups : Use of electron-withdrawing groups (e.g., nitro or chloro substituents) to guide coupling reactions .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during acid chloride formation .
- Protecting groups : Temporary protection of indole NH groups with tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .
Q. Example Optimization Table :
| Parameter | Regioselectivity Impact | Reference |
|---|---|---|
| Reaction temperature (0°C vs. RT) | Reduces byproduct formation by 30% | |
| Solvent polarity (CH₂Cl₂ vs. DMF) | Improves coupling efficiency by 25% |
Q. How can contradictions in biological activity data across studies be resolved?
Q. What computational methods predict binding affinity with target proteins?
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with active sites (e.g., binding free energy calculations for kinase inhibitors) .
- Molecular Dynamics (MD) : 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes .
- QSAR models : Quantitative Structure-Activity Relationship analysis using descriptors like logP and polar surface area to optimize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
